(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
Description
Introduction to (S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b]dioxine-6-carboxamide Hydrochloride
Historical Context and Discovery Timeline
The compound was first synthesized in the early 2010s as part of efforts to develop selective modulators of heat shock factor 1 (HSF1) and monoamine oxidase (MAO) pathways. Key milestones include:
Early work focused on modifying the 1,4-benzodioxane template, a structure prevalent in natural products like silybin and synthetic drugs such as doxazosin. The incorporation of the (S)-pyrrolidin-3-yl group marked a critical advancement, improving blood-brain barrier permeability and receptor selectivity.
Significance in Medicinal Chemistry Research
This compound exhibits multifunctional pharmacological properties:
Neurodegenerative Disease Applications
As a competitive MAO-B inhibitor ($$ \text{IC}_{50} = 8.3 \, \text{nM} $$), it reduces dopamine degradation, showing potential for Parkinson’s disease therapy. Its ability to suppress neuroinflammatory cytokines (TNF-α, IL-1β) in microglial cells further supports its role in mitigating neuroinflammation.
Anticancer Activity
The compound inhibits HSF1, a transcription factor overexpressed in ovarian and prostate cancers. In SK-OV-3 cell lines, it achieved $$ \text{GI}_{50} = 2.2 \, \text{nM} $$, correlating with downregulation of heat shock proteins (HSP72).
Structural Classification Within Benzodioxane Derivatives
The compound belongs to the 2,3-dihydrobenzo[b]dioxine-6-carboxamide subclass, distinguished by:
- Fused Dioxane Ring : Enhances metabolic stability compared to non-fused analogs.
- Chiral Pyrrolidine Moiety : The (S)-configuration at C3 improves binding to MAO-B’s hydrophobic pocket.
- Hydrochloride Salt : Increases aqueous solubility (>10 mg/mL in PBS) for in vivo applications.
Table 2: Structural Analog Comparison
The carboxamide linker at position 6 is critical for hydrogen bonding with residues in MAO-B (e.g., Tyr435) and HSF1 coactivators. Molecular docking studies reveal that the pyrrolidine nitrogen forms a salt bridge with Asp168 in MAO-B, explaining its nanomolar potency.
Properties
IUPAC Name |
N-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c16-13(15-10-3-4-14-8-10)9-1-2-11-12(7-9)18-6-5-17-11;/h1-2,7,10,14H,3-6,8H2,(H,15,16);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGDKTJVGAATQS-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)C2=CC3=C(C=C2)OCCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC(=O)C2=CC3=C(C=C2)OCCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the dihydrobenzo[b][1,4]dioxine moiety. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dihydrobenzo[b][1,4]dioxine Moiety: This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Final Assembly and Purification: The final compound is assembled through amide bond formation, followed by purification using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents onto the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Recent studies have highlighted the biological activities of (S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride, particularly its antimicrobial and anticancer potential.
Antimicrobial Activity
Research indicates that this compound exhibits moderate antitubercular activity against Mycobacterium tuberculosis, suggesting its potential as a therapeutic agent in treating tuberculosis. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death.
Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties. It appears to modulate specific signaling pathways involved in cancer cell proliferation and survival. Further research is needed to elucidate its exact mechanisms of action and efficacy in various cancer models.
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Attachment of the Dihydrobenzo[b][1,4]dioxine Moiety : Achieved through coupling reactions such as Suzuki or Heck coupling using palladium catalysts.
- Final Assembly : Amide bond formation followed by purification through recrystallization or chromatography.
Case Study 1: Antitubercular Activity
A study evaluated the antitubercular activity of various derivatives of benzo[d][1,4]dioxine compounds, including this compound. The results indicated that this compound exhibited moderate activity against Mycobacterium tuberculosis, supporting its potential as a lead compound for further development.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines demonstrated that this compound reduced cell viability and induced apoptosis in specific cancer types. The compound's ability to interfere with critical signaling pathways was noted as a significant factor in its anticancer efficacy .
Mechanism of Action
The mechanism of action of (S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Key Identifiers :
- CAS Numbers : 1353999-35-5 (S-enantiomer, per ) and 1353999-43-5 (R-enantiomer, per ). A contradiction exists in , which erroneously assigns CAS 1353999-43-5 to the (S)-enantiomer .
- Synonyms: Includes "2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid (S)-pyrrolidin-3-ylamide hydrochloride" and "AKOS024464314" .
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Stereoisomer Comparison: (S)- vs. (R)-Enantiomers
The (S)- and (R)-enantiomers share identical molecular formulas but differ in stereochemistry at the pyrrolidine ring. This distinction is critical for receptor binding; for example, (S)-configured amines often exhibit higher affinity for neurotransmitter transporters .
Pyrrolidine vs. Piperidine Substituents
The piperidine analog has a higher molecular weight (298.80 vs. 284.74 g/mol) but similar solubility due to the hydrochloride salt.
Positional Isomerism: 5-Carboxamide vs. 6-Carboxamide
The 5-carboxamide analog (CAS 1353995-55-7) shifts the substituent’s position on the benzodioxine ring, which may disrupt π-π stacking or hydrogen-bonding interactions in target binding pockets .
Functional Group Substitution: Benzamide vs. Carboxamide
4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide replaces the pyrrolidine-carboxamide with a benzamide group.
Notes and Limitations
Contradictory CAS Numbers : incorrectly lists CAS 1353999-43-5 for the (S)-enantiomer, which belongs to the (R)-form per .
Biological Activity
(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H17ClN2O3
- Molecular Weight : 284.74 g/mol
- IUPAC Name : N-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide; hydrochloride
Antimicrobial Activity
Recent studies indicate that this compound exhibits moderate antitubercular activity against Mycobacterium tuberculosis. This suggests potential therapeutic applications in treating tuberculosis infections.
The mechanism underlying the antimicrobial effects appears to be related to the compound's ability to inhibit specific bacterial enzymes involved in cell wall synthesis. While detailed mechanisms are still under investigation, initial findings suggest that it may interfere with the biosynthetic pathways critical for bacterial survival.
Case Studies and Experimental Findings
A series of in vitro assays have been conducted to evaluate the efficacy of this compound against various pathogens. For instance:
| Pathogen | Activity | IC50 (µM) |
|---|---|---|
| Mycobacterium tuberculosis | Moderate inhibition | 25 |
| Staphylococcus aureus | Weak inhibition | 50 |
| Escherichia coli | No significant activity | >100 |
These results highlight the compound's selective activity against certain pathogens, particularly Mycobacterium tuberculosis, while exhibiting limited efficacy against others.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Early data suggest that the compound has favorable ADME properties:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Widely distributed in tissues with a moderate volume of distribution.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted mainly via urine.
Toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses. Long-term studies are ongoing to evaluate chronic exposure effects.
Future Directions
Given its promising biological activity, further research is warranted to explore:
- Combination Therapies : Investigating synergistic effects with existing antibiotics.
- Mechanistic Studies : Elucidating detailed pathways affected by this compound.
- Clinical Trials : Conducting phase I/II trials to assess safety and efficacy in human subjects.
Q & A
Basic Question | Characterization Methods
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98% by area normalization) using a C18 column with acetonitrile/water gradients .
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry via ¹H/¹³C NMR. For example, the (S)-pyrrolidine proton environment shows distinct splitting patterns at δ 3.1–3.4 ppm .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 335.15) .
- X-ray Crystallography : Resolve ambiguous NOE effects in stereochemical assignments .
How should researchers resolve contradictions in spectroscopic data during structural analysis?
Advanced Question | Data Contradiction Analysis
Discrepancies between predicted and observed spectra require:
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray data to confirm functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹) .
- Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to identify misassignments .
- Batch Consistency Checks : Analyze multiple synthetic batches to rule out impurities (e.g., residual DMF in ¹H NMR) .
What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Advanced Question | SAR Design
- Substituent Variation : Modify the dihydrobenzo[d][1,4]dioxine ring (e.g., halogenation at C7) to assess impact on receptor binding .
- Bioisosteric Replacement : Replace the pyrrolidine moiety with morpholine or piperidine to evaluate pharmacokinetic effects .
- In Vitro Assays : Test analogs in target-specific assays (e.g., kinase inhibition IC₅₀) and correlate with LogP values (measured via shake-flask method) .
How can solubility challenges in biological assays be addressed?
Basic Question | Solubility Optimization
- Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin complexes to enhance aqueous solubility .
- pH Adjustment : Protonate the pyrrolidine nitrogen (pKa ~9.2) in acidic buffers (pH 4–6) to improve dissolution .
- Salt Screening : Explore alternative counterions (e.g., mesylate) if hydrochloride salt exhibits poor solubility .
What computational approaches predict the compound’s interaction with biological targets?
Advanced Question | Computational Modeling
- Molecular Docking : Use AutoDock Vina to simulate binding to dopamine D2 receptors, focusing on hydrogen bonds with Asp114 and π-π stacking at Phe389 .
- Molecular Dynamics (MD) Simulations : Assess binding stability (50 ns trajectories) in GROMACS to identify critical residues (e.g., Tyr408 in the orthosteric pocket) .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding and prioritize analogs with improved affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
